2-Chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine 2-Chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine
Brand Name: Vulcanchem
CAS No.: 708-46-3
VCID: VC7995581
InChI: InChI=1S/C5H4ClF3N4/c6-4-12-2(5(7,8)9)1(10)3(11)13-4/h10H2,(H2,11,12,13)
SMILES: C1(=C(N=C(N=C1N)Cl)C(F)(F)F)N
Molecular Formula: C5H4ClF3N4
Molecular Weight: 212.56 g/mol

2-Chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine

CAS No.: 708-46-3

Cat. No.: VC7995581

Molecular Formula: C5H4ClF3N4

Molecular Weight: 212.56 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine - 708-46-3

Specification

CAS No. 708-46-3
Molecular Formula C5H4ClF3N4
Molecular Weight 212.56 g/mol
IUPAC Name 2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine
Standard InChI InChI=1S/C5H4ClF3N4/c6-4-12-2(5(7,8)9)1(10)3(11)13-4/h10H2,(H2,11,12,13)
Standard InChI Key VKQHUGOEOGTPAI-UHFFFAOYSA-N
SMILES C1(=C(N=C(N=C1N)Cl)C(F)(F)F)N
Canonical SMILES C1(=C(N=C(N=C1N)Cl)C(F)(F)F)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

2-Chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine is a heterocyclic aromatic compound belonging to the pyrimidine family. Its molecular formula is C₅H₄ClF₃N₄, with a molecular weight of 212.56 g/mol . The structure features a pyrimidine ring substituted with chlorine at position 6, a trifluoromethyl group at position 2, and amino groups at positions 4 and 5 (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₅H₄ClF₃N₄
Molecular Weight212.56 g/mol
SMILESC1(=C(N=C(N=C1Cl)C(F)(F)F)N)N
InChIKeyZJMHKSNURAZUDJ-UHFFFAOYSA-N
CAS Registry Number709-57-9

Spectroscopic and Computational Data

The compound’s 3D conformation and electronic properties have been computationally modeled. Its topological polar surface area (TPSA) is 63.83 Ų, indicative of moderate hydrogen-bonding capacity, while the logP value of 1.53 suggests moderate lipophilicity . Rotatable bond counts (2) and hydrogen bond donor/acceptor counts (2/4) further characterize its pharmacokinetic potential .

Synthetic Methodologies

Chlorination of Hydroxypyrimidine Precursors

A patented method involves the chlorination of 2,4-diamino-6-hydroxypyrimidine (DAHP) using phosphorus oxychloride (POCl₃). The reaction proceeds at 90–110°C for 4–8 hours, yielding 2,4-diamino-6-chloropyrimidine intermediates . Subsequent trifluoromethylation steps introduce the -CF₃ group, though specific protocols for this transformation remain proprietary.

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueYieldSource
DAHP:POCl₃ Ratio3.5:1 (w/w)82%
Temperature105°C
Quenching AgentEthanol
Neutralization AgentAmmonia Water

Physicochemical and Stability Profiles

Solubility and Thermal Stability

The compound exhibits limited aqueous solubility due to its aromatic and halogenated groups. It is stable under dry, cool storage conditions (2–8°C), with degradation observed above 150°C .

Spectroscopic Fingerprints

  • IR Spectroscopy: N-H stretches (3300–3500 cm⁻¹), C-F vibrations (1100–1200 cm⁻¹), and C-Cl stretches (600–800 cm⁻¹).

  • NMR: Distinct signals for aromatic protons (δ 7.5–8.5 ppm) and NH₂ groups (δ 5.0–6.0 ppm) .

ParameterSpecificationSource
GHS PictogramExclamation Mark
Precautionary MeasuresP261, P264, P270
Storage ConditionsSealed, 2–8°C

Environmental and Disposal Considerations

Waste containing this compound must be treated as hazardous. Incineration with scrubbers is recommended to prevent HCl and HF emissions .

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